molecular formula C8H4Cl2 B1339811 2,4-Dichloro-1-ethynylbenzene CAS No. 75717-77-0

2,4-Dichloro-1-ethynylbenzene

Cat. No. B1339811
CAS RN: 75717-77-0
M. Wt: 171.02 g/mol
InChI Key: RMSZXRRYRZBYTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-ethynylbenzene is a chemical compound with the empirical formula C8H4Cl2 . It has a molecular weight of 171.02 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-1-ethynylbenzene consists of a benzene ring with two chlorine atoms and an ethynyl group attached . The SMILES string representation of the molecule is ClC1=CC=C(C(Cl)=C1)C#C .

Scientific Research Applications

Application in Environmental Science and Pollution Research

  • Specific Scientific Field: Environmental Science and Pollution Research .
  • Summary of the Application: This compound has been identified as a metabolite of the pesticide DDT . It is formed photochemically from DDE, a derivative of DDT .
  • Methods of Application or Experimental Procedures: The compound was generated photochemically and chemically synthesized for the purpose of the study . Both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene were resolved by gas chromatography on a polar capillary column .
  • Results or Outcomes: The compound was detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world . The stereoisomer distribution and concentrations were determined by means of the synthesized analytical standard .

Here’s a general description of the process:

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Electrophilic aromatic substitution is a method used to functionalize benzene rings .
  • Methods of Application or Experimental Procedures: The reaction involves two steps :
    • Step 1 (Slow): The electrons in the pi bond attack the electrophile, forming an arenium ion .
    • Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
  • Results or Outcomes: The outcome of this reaction is a substituted benzene ring .
  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Electrophilic aromatic substitution is a method used to functionalize benzene rings .
  • Methods of Application or Experimental Procedures: The reaction involves two steps :
    • Step 1 (Slow): The electrons in the pi bond attack the electrophile, forming an arenium ion .
    • Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
  • Results or Outcomes: The outcome of this reaction is a substituted benzene ring .

Safety And Hazards

Sigma-Aldrich provides 2,4-Dichloro-1-ethynylbenzene as part of a collection of unique chemicals for early discovery researchers . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,4-dichloro-1-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSZXRRYRZBYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505299
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-ethynylbenzene

CAS RN

75717-77-0
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,1-dibromo-2-(2,4-dichlorophenyl)ethene (14 g, 42.4 mmol) in THF (100 ml) at −78° C. under nitrogen was treated with butyllithium (1.6 M solution in hexane, 28 ml, 44.8 mmol). after being stirred for 1 hour at −78° C, the reaction mixture was warmed to room temperature and stirred for another hour. The reaction was quenched with water and the product was extracted with hexanes. The extract was dried over MgSO4, filtrated and concentrated in vacuo to give the product. (Corey, E. J.; Fuchs, P. L. Tetrahedron Lett. 1972, 3769)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
程学智, 贾俊, 匡春香 - 中国化学: 英文版, 2011 - cqvip.com
FULL PAPE Convenient Synthesis of Terminal AIkynes frOm anti-3-Aryl-2, 3 一 dibromopropanoic Acids Using a K2CO3/D MSO System Cheng, Xuezhi (程学智) Jia, Jun (贾俊) Kuang, …
Number of citations: 0 www.cqvip.com
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
X Cheng, J Jia, C Kuang - Chinese Journal of Chemistry, 2011 - Wiley Online Library
A convenient, efficient, and generally applicable method was developed for the synthesis of terminal alkynes from anti‐3‐aryl‐2,3‐dibromopropanoic acids in the presence of DMSO …

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